![molecular formula C12H6O2 B14341841 2-[4-(Furan-2-yl)buta-1,3-diynyl]furan CAS No. 100074-11-1](/img/structure/B14341841.png)
2-[4-(Furan-2-yl)buta-1,3-diynyl]furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Furan-2-yl)buta-1,3-diynyl]furan is an organic compound characterized by the presence of two furan rings connected by a buta-1,3-diynyl linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Furan-2-yl)buta-1,3-diynyl]furan typically involves the coupling of furan derivatives with diacetylene precursors. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which employs boron reagents and palladium catalysts to form the desired product . The reaction conditions often include the use of bases and solvents like ethanol or toluene, with temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(Furan-2-yl)buta-1,3-diynyl]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the triple bonds into single or double bonds, leading to different furan derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under conditions such as acidic or basic environments.
Major Products
The major products formed from these reactions include various substituted furan derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
2-[4-(Furan-2-yl)buta-1,3-diynyl]furan has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of 2-[4-(Furan-2-yl)buta-1,3-diynyl]furan involves its interaction with various molecular targets and pathways. The compound’s diacetylene moiety allows it to participate in cycloaddition reactions, forming reactive intermediates that can interact with biological macromolecules. These interactions can lead to the modulation of enzyme activity, receptor binding, and other cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bifuran: Another compound with two furan rings, but without the diacetylene linker.
Furan-2-carboxylic acid: A simpler furan derivative with a carboxyl group.
3-(Furan-2-yl)-4H-chromen-4-one: A furan-containing heterocycle with different electronic properties.
Uniqueness
2-[4-(Furan-2-yl)buta-1,3-diynyl]furan is unique due to its diacetylene linker, which imparts distinct electronic and structural properties. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials.
Propriétés
Numéro CAS |
100074-11-1 |
|---|---|
Formule moléculaire |
C12H6O2 |
Poids moléculaire |
182.17 g/mol |
Nom IUPAC |
2-[4-(furan-2-yl)buta-1,3-diynyl]furan |
InChI |
InChI=1S/C12H6O2/c1(5-11-7-3-9-13-11)2-6-12-8-4-10-14-12/h3-4,7-10H |
Clé InChI |
HOFZXLHWCIYZHZ-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)C#CC#CC2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Imidazole, 1-methyl-2-[3-(methylthio)propyl]-](/img/structure/B14341758.png)
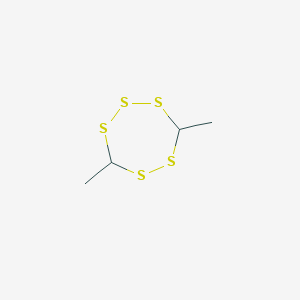
![2-methyl-1-(2-methylphenyl)-1H-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14341768.png)
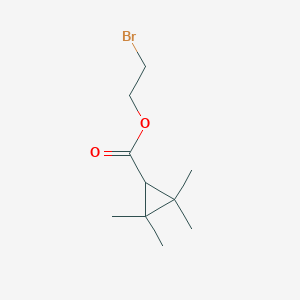
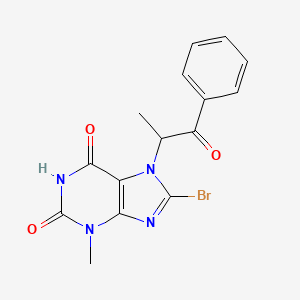
![3-Ethyl-2-methyl-2H-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B14341789.png)

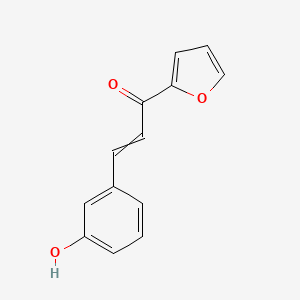
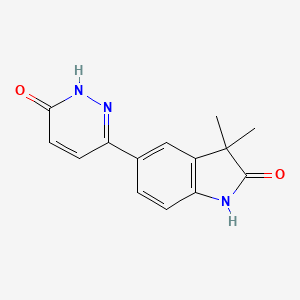

![Oxirane, 2,2'-[1,2-ethanediylbis(thiomethylene)]bis-](/img/structure/B14341821.png)
![tert-Butyl[(3,3-dimethylbut-1-yn-1-yl)oxy]dimethylsilane](/img/structure/B14341831.png)
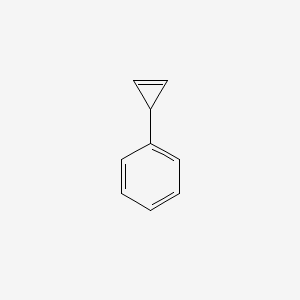
![4-[Bis(2-chloroethyl)amino]-2-hydroxybenzoic acid](/img/structure/B14341844.png)
